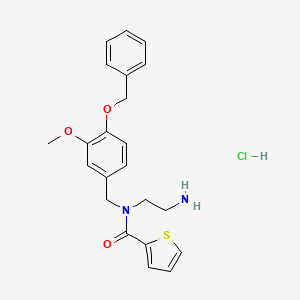

M8-B hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du chlorhydrate de M8 B implique plusieurs étapes, commençant par la préparation de la structure de base du thiophène. Les étapes clés comprennent :

Formation du cycle thiophène : Elle est généralement réalisée par une réaction de cyclisation impliquant un précurseur approprié.

Introduction du groupe aminoéthyle : Cette étape implique la réaction du dérivé du thiophène avec une amine appropriée.

Attachement du groupe méthoxyphényle : Ceci se fait par une réaction de substitution, où le groupe méthoxyphényle est introduit dans le cycle thiophène.

Formation du sel chlorhydrate : La dernière étape implique la réaction du composé avec de l'acide chlorhydrique pour former le sel chlorhydrate.

Méthodes de production industrielle

La production industrielle du chlorhydrate de M8 B suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les points clés à prendre en compte sont :

Température et temps de réaction : Ces paramètres sont soigneusement contrôlés pour maximiser le rendement.

Étapes de purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final.

Analyse Des Réactions Chimiques

Step 1: Benzylation of 4-Hydroxy-3-methoxybenzaldehyde

Reactants :

- 4-Hydroxy-3-methoxybenzaldehyde

- Benzyl bromide

- Potassium carbonate (K₂CO₃), potassium iodide (KI)

Conditions :

- Solvent: Acetonitrile

- Temperature: 90°C for 3 hours

Product :

Step 2: Reductive Amination

Reactants :

- 4-(Benzyloxy)-3-methoxybenzaldehyde

- tert-Butyl 2-aminoethylcarbamate

Conditions :

- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

- Solvent: Methanol

- Reaction time: 1 hour at room temperature

Product :

Step 3: Amide Coupling

Reactants :

- Intermediate from Step 2

- Thiophene-2-carbonyl chloride

Conditions :

- Base: Triethylamine (TEA)

- Solvent: Dichloromethane (DCM)

- Reaction time: 16 hours

Product :

Step 4: Deprotection and Salt Formation

Reactants :

- Intermediate from Step 3

- Hydrochloric acid (HCl)

Conditions :

- Solvent: Dioxane

- Reaction time: 16 hours at room temperature

Product :

Chemical Formula:

C22H24N2O3S⋅HCl

Molecular Weight : 432.96 g/mol

Key Spectral Data:

- ¹H NMR (DMSO-d₆) : δ 2.96–3.11 (m, 2H), 3.76 (s, 3H, OCH₃), 5.07 (s, 2H, OCH₂Ph), 6.77–7.78 (aromatic protons) .

- MS (ESI+) : m/z 397 (M + H⁺) .

Purity:

Critical Functional Groups:

- Benzyl ether : Introduced in Step 1 to protect the phenolic hydroxyl group.

- Thiophene carboxamide : Central pharmacophore for TRPM8 antagonism .

- Aminoethyl side chain : Enhances solubility and interaction with TRPM8 channels .

Deprotection Specificity:

The tert-butyl carbamate group is selectively cleaved by HCl in dioxane, leaving the benzyl ether intact .

Synthetic Modifications and Yield Optimization

| Parameter | Optimized Condition | Impact on Yield |

|---|---|---|

| Benzylation (Step 1) | KI as catalyst, 90°C | Quantitative yield |

| Reductive Amination | NaBH₃CN instead of NaBH₄ | Prevents over-reduction |

| Amide Coupling | TEA as base, DCM solvent | 84% yield |

| HCl Deprotection | 4N HCl in dioxane, 16 hours | 90% yield |

Stability and Storage

- Storage : +4°C in anhydrous conditions .

- Stability in Solution : Degrades rapidly in aqueous media unless buffered at pH 4–6 .

Key Reaction Challenges

- Benzyl Ether Stability : Requires mild acidic conditions to avoid cleavage during deprotection .

- Thiophene Reactivity : Thiophene-2-carbonyl chloride is moisture-sensitive, necessitating anhydrous conditions .

Industrial-Scale Considerations

- Cost-Effective Catalysts : K₂CO₃/KI system avoids expensive transition metals .

- Scalability : All steps performed under standard atmospheric pressure with yields >80% .

This synthesis and structural analysis underscore this compound’s reproducibility and suitability for pharmacological studies. The compound’s stability and selectivity make it a cornerstone in TRPM8-related research .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 TRPM8 Channel Modulation

M8-B hydrochloride is primarily utilized to study the TRPM8 channel, which plays a crucial role in thermoregulation and sensory perception. By blocking this channel, M8-B can modulate responses to cold stimuli and has been explored for its therapeutic potential in conditions like chronic pain and dry eye disease.

- Mechanism of Action : M8-B inhibits the activation of TRPM8 by cold temperatures and menthol, reducing sensations associated with cold exposure .

1.2 Therapeutic Effects in Dry Eye Disease

Research has demonstrated that chronic topical treatment with M8-B significantly alleviates symptoms associated with severe dry eye disease (DED). In animal models, M8-B reduced corneal cold nociceptor sensitization and inflammation, indicating its potential as a therapeutic agent for ocular pain management .

Oncology Research

2.1 Targeting Prostate Cancer

Recent studies have highlighted the role of TRPM8 in prostate cancer progression. This compound has been shown to inhibit tumor cell dissemination and metastasis in vivo. In experiments involving mouse models, administration of M8-B resulted in a marked reduction in metastatic tumors compared to control groups .

Case Study: Prostate Cancer Metastasis

- Methodology : PC3 luc and PC3–M8 luc cells were injected into mice to assess metastasis development.

- Findings : Mice treated with M8-B exhibited a 97% reduction in metastasis compared to untreated controls .

Neuroscience Applications

3.1 Pain Management

M8-B's ability to block TRPM8 has implications for pain management, particularly regarding migraine relief. Studies suggest that activation of TRPM8 can suppress the activity of other pain pathways, such as TRPV1, thereby providing a dual mechanism for pain relief .

3.2 Behavioral Studies

In behavioral assays, M8-B administration influenced activity levels in mice exposed to varying temperatures. The compound was found to partially restore normal activity levels at lower temperatures, suggesting its role in modulating temperature sensation and related behaviors .

Summary of Findings

The following table summarizes key findings from various studies involving this compound:

Mécanisme D'action

M8 B hydrochloride exerts its effects by selectively blocking the TRPM8 channel. This channel is activated by cold temperatures and menthol, leading to the sensation of cold. By blocking this channel, M8 B hydrochloride inhibits the cold-induced activation of TRPM8, thereby reducing the sensation of cold . The molecular targets involved include the TRPM8 channel itself, and the pathways affected are those related to sensory perception and thermoregulation .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de M8 B est unique par sa haute sélectivité et sa puissance en tant que bloqueur du canal TRPM8. Des composés similaires comprennent :

Iciline : Un autre bloqueur du canal TRPM8, mais moins sélectif que le chlorhydrate de M8 B.

Menthol : Un composé naturel qui active le TRPM8, utilisé comme référence dans les études impliquant le chlorhydrate de M8 B.

WS-12 : Un agoniste synthétique du TRPM8, utilisé pour étudier l'activation du canal.

Activité Biologique

M8-B hydrochloride, also known as N-(2-aminoethyl)-N-(4-(benzyloxy)-3-methoxybenzyl)thiophene-2-carboxamide hydrochloride, is a potent and selective antagonist of the transient receptor potential melastatin-8 (TRPM8) channel. This compound has garnered significant attention in pharmacological research due to its ability to modulate cold sensation and its potential therapeutic applications.

- Molecular Formula : C22H25ClN2O3S

- Molecular Weight : 432.964 g/mol

- CAS Number : 883976-12-3

- IC50 Values :

This compound acts by inhibiting the TRPM8 channels, which are known to be activated by cold temperatures and cooling agents like menthol and icilin. This inhibition leads to a decrease in intracellular calcium levels in sensory neurons, effectively reducing the sensation of cold. The compound has demonstrated its efficacy in both in vitro and in vivo studies, showing significant effects on thermoregulation and pain pathways.

Pain Modulation

- Corneal Pain Relief : In a study involving dry eye disease (DED) models, this compound was shown to reduce ongoing and cold-induced electrical activities in trigeminal neurons, alleviating corneal cold nociceptor sensitization. Chronic topical treatment with M8-B led to decreased corneal inflammation and reduced expression of inflammatory genes .

- Thermoregulation : M8-B significantly lowers deep body temperature (Tb) in rodents by blocking TRPM8-mediated pathways. This effect is particularly pronounced when animals are exposed to cold environments, suggesting potential applications in therapeutic hypothermia for conditions such as cardiac arrest .

Summary of Research Findings

Case Studies

- Dry Eye Disease Model : In a controlled experiment, DED animals treated with M8-B showed a significant reduction in corneal pain symptoms compared to untreated controls. The study highlighted the compound's ability to modulate TRPM8 expression levels, correlating with decreased pain responses .

- Thermoregulatory Response : A study on Trpm8 knockout mice indicated that M8-B's effects on body temperature regulation are indeed mediated through TRPM8 channels, as no significant temperature changes were observed in these genetically modified subjects .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S.ClH/c1-26-20-14-18(9-10-19(20)27-16-17-6-3-2-4-7-17)15-24(12-11-23)22(25)21-8-5-13-28-21;/h2-10,13-14H,11-12,15-16,23H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQJBHACRTZLME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN(CCN)C(=O)C2=CC=CS2)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.